molecular formula C25H39N3O9S B2846569 N-Pbf,N'-Boc-amidino-AEEA CAS No. 1263049-06-4

N-Pbf,N'-Boc-amidino-AEEA

Cat. No.: B2846569
CAS No.: 1263049-06-4
M. Wt: 557.66
InChI Key: SGKXAMMMAUEIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pbf,N’-Boc-amidino-AEEA is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of N-Pbf,N’-Boc-amidino-AEEA involves multiple steps and specific reaction conditions. The synthetic routes typically include the protection of amine groups using tert-butoxycarbonyl (Boc) and pentamethylbenzofuran (Pbf) groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

N-Pbf,N’-Boc-amidino-AEEA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts. Major products formed from these reactions include derivatives with modified functional groups, which can be used in further chemical synthesis.

Scientific Research Applications

N-Pbf,N’-Boc-amidino-AEEA has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is explored for its potential use in drug development and delivery. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pbf,N’-Boc-amidino-AEEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the interaction.

Comparison with Similar Compounds

N-Pbf,N’-Boc-amidino-AEEA is unique due to its specific structure and properties. Similar compounds include other Boc-protected amines and Pbf-protected guanidines. N-Pbf,N’-Boc-amidino-AEEA stands out due to its combination of these protective groups, which confer specific stability and reactivity characteristics.

Properties

IUPAC Name

2-[2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O9S/c1-15-16(2)21(17(3)18-13-25(7,8)36-20(15)18)38(32,33)28-22(27-23(31)37-24(4,5)6)26-9-10-34-11-12-35-14-19(29)30/h9-14H2,1-8H3,(H,29,30)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKXAMMMAUEIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCOCC(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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